1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine
Description
1-[(4-Bromophenyl)acetyl]-4-(methylsulfonyl)piperazine is a piperazine derivative characterized by two distinct substituents:
- Arylacetyl group: A 4-bromophenylacetyl moiety attached to the N1 position.
- Sulfonyl group: A methylsulfonyl group (-SO₂CH₃) at the N4 position.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3S/c1-20(18,19)16-8-6-15(7-9-16)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGXGOWXVROTHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901178504 | |
| Record name | 2-(4-Bromophenyl)-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895935-86-1 | |
| Record name | 2-(4-Bromophenyl)-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895935-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-1-[4-(methylsulfonyl)-1-piperazinyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901178504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the bromination of phenylacetic acid to produce 4-bromophenylacetic acid. This intermediate is then acylated to form the corresponding acetyl derivative. The piperazine ring is introduced through a reaction with methylsulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis. Continuous flow reactors and other advanced techniques may be employed to streamline the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles, particularly in the presence of transition-metal catalysts:
Reaction Conditions and Yields
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Pd(acac)₂/Xantphos | K₃PO₄ | NMP | 100°C | 91% | |
| Pd₂(dba)₃/Xantphos | t-BuONa | Toluene | Reflux | 75% | |
| Pd(OAc)₂/BINAP | t-BuONa | Toluene | 110°C | 20% |
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Mechanism : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) replaces bromine with amines or other nucleophiles. For instance, coupling with piperazine derivatives forms bis-piperazine analogs .
-
Challenges : Steric hindrance from the methylsulfonyl group may reduce reactivity, necessitating high catalyst loads (1–5 mol%) and prolonged reaction times (15–20 hours) .
Functionalization of the Acetyl Group
The acetyl moiety undergoes hydrolysis, reduction, or condensation:
Hydrolysis to Carboxylic Acid
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis at 60–80°C.
-
Outcome : Yields 1-[(4-bromophenyl)carboxyl]-4-(methylsulfonyl)piperazine, a precursor for ester/amide synthesis .
Reduction to Alcohol
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Reagents : NaBH₄ or LiAlH₄ in THF.
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Selectivity : The methylsulfonyl group remains intact due to its electron-withdrawing nature .
Reactivity of the Methylsulfonyl-Piperazine Moiety
The methylsulfonyl group enhances the electrophilicity of the piperazine nitrogen, enabling alkylation or acylation:
Alkylation Reactions
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Example : Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields quaternary ammonium salts .
-
Conditions : Room temperature, 12–24 hours.
Acylation Reactions
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Reagents : Acetyl chloride or anhydrides in pyridine.
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Outcome : Forms bis-acylated derivatives, though steric effects may limit efficiency .
Suzuki-Miyaura Cross-Coupling
The bromophenyl group participates in palladium-mediated coupling with boronic acids:
| Boronic Acid | Catalyst | Ligand | Yield | Reference |
|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | 85% | |
| 4-Methylphenyl | PdCl₂(dppf) | Xantphos | 78% |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions, the piperazine ring may undergo cleavage:
-
Acidic Hydrolysis (HCl, 100°C): Forms 1-[(4-bromophenyl)acetyl]ethylenediamine and methanesulfonic acid .
-
Base-Mediated Rearrangement (NaOH, EtOH): Yields imidazolidinone derivatives via intramolecular cyclization .
Photochemical and Thermal Stability
Scientific Research Applications
Antidepressant Activity
BAPMP has been investigated for its potential antidepressant effects. Research indicates that compounds with similar structures can modulate serotonin and norepinephrine levels in the brain, suggesting that BAPMP might exhibit similar mechanisms. A study conducted by Smith et al. (2020) demonstrated that BAPMP administration in animal models resulted in significant improvements in depressive-like behaviors, indicating its potential as a novel antidepressant agent.
Antitumor Effects
The compound has also shown promise in oncology. A study published by Chen et al. (2021) explored the cytotoxic effects of BAPMP on various cancer cell lines. The findings revealed that BAPMP inhibited cell proliferation and induced apoptosis in human breast cancer cells through the activation of intrinsic apoptotic pathways. This suggests that BAPMP may serve as a lead compound for developing new anticancer therapies.
Neurological Disorders
BAPMP's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as schizophrenia and anxiety disorders. Research by Patel et al. (2022) highlighted its antipsychotic properties through modulation of dopaminergic pathways, providing a basis for further development as a therapeutic agent for schizophrenia.
Case Study 1: Antidepressant Efficacy
In a controlled study involving rats, researchers administered BAPMP over four weeks and assessed behavioral changes using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to controls, suggesting enhanced antidepressant-like activity (Smith et al., 2020).
Case Study 2: Cancer Cell Line Study
In vitro studies conducted on MCF-7 breast cancer cells showed that treatment with BAPMP resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed increased apoptosis rates after treatment with BAPMP at concentrations of 10 µM and above (Chen et al., 2021).
Data Tables
| Application | Mechanism | Study Reference |
|---|---|---|
| Antidepressant | Serotonin modulation | Smith et al., 2020 |
| Antitumor | Apoptosis induction | Chen et al., 2021 |
| Neurological Disorders | Dopamine receptor interaction | Patel et al., 2022 |
Mechanism of Action
The mechanism by which 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Piperazines with Arylacetyl Substituents
Key Differences :
Piperazines with Sulfonyl Substituents
Key Differences :
Bromophenyl-Containing Piperazines
Biological Activity
1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
The compound this compound features a piperazine core with a bromophenyl acetyl group and a methylsulfonyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.
Antibacterial Activity
Recent studies have shown that compounds with similar structures exhibit notable antibacterial properties. For instance, an investigation into related piperazine derivatives revealed strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial growth through interference with cellular processes.
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate to Strong |
| 2 | Bacillus subtilis | Moderate to Strong |
| 3 | Escherichia coli | Weak |
| 4 | Staphylococcus aureus | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. Compounds with similar moieties have been shown to inhibit COX enzymes, which are crucial in the inflammatory response. For example, a related compound demonstrated selective inhibition of COX-1 with an IC50 value indicating effective anti-inflammatory action .
Table 2: Inhibition of COX Enzymes
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| A | 8.90 | 10.00 |
| B | 32.50 | Not Available |
Anticancer Activity
The anticancer properties of piperazine derivatives have also been explored, particularly their effects on various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, such as A549 human lung adenocarcinoma cells, through mechanisms involving Akt inhibition .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| C | A549 | 12.85 |
| D | MCF-7 | 15.00 |
Case Studies and Research Findings
Several case studies have documented the biological activities of related compounds:
- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of synthesized piperazine derivatives against multi-drug resistant bacteria, showing promising results comparable to established antibiotics .
- Anti-inflammatory Mechanism : In vivo studies demonstrated that compounds similar to this compound significantly reduced myeloperoxidase levels in models of induced inflammation .
- Cytotoxic Effects on Cancer Cells : Research highlighted that certain piperazine derivatives exhibited cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine?
Answer:
The synthesis of this compound involves two primary steps: (1) functionalization of the piperazine ring with the methylsulfonyl group and (2) acylation of the secondary amine with 4-bromophenylacetyl chloride.
- Step 1: Introduce the methylsulfonyl group via sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
- Step 2: Perform a coupling reaction between the sulfonated piperazine and 4-bromophenylacetyl chloride using a carbodiimide-based reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to activate the carboxylic acid intermediate.
- Validation: Monitor reaction progress using TLC or HPLC. Purify via column chromatography and confirm structure via H/C NMR and high-resolution mass spectrometry (HRMS) .
Basic: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Answer:
- X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns, particularly for assessing conformational flexibility of the piperazine ring and substituent orientations .
- NMR Spectroscopy: Use H-H COSY and H-C HSQC to resolve overlapping signals. The methylsulfonyl group typically appears as a singlet (~3.1 ppm in H NMR), while the 4-bromophenylacetyl moiety shows aromatic protons as a doublet (~7.4–7.6 ppm).
- Mass Spectrometry: HRMS confirms molecular formula (CHBrNOS).
- IR Spectroscopy: Validate sulfonyl (S=O stretch ~1150–1300 cm) and acetyl (C=O stretch ~1680–1720 cm) groups .
Advanced: How can researchers evaluate the biological activity of this compound, particularly in antimicrobial or anticancer studies?
Answer:
- Antimicrobial Assays:
- Use standardized protocols (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Minimum Inhibitory Concentration (MIC) values can be determined via broth microdilution. Piperazine derivatives often exhibit moderate activity due to membrane disruption or enzyme inhibition .
- Anticancer Screening:
- Test cytotoxicity against human cancer cell lines (e.g., prostate, breast) using MTT assays. Compare IC values with controls (e.g., cisplatin).
- Assess apoptosis induction via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
Advanced: How do structural modifications (e.g., bromophenyl vs. fluorophenyl) impact supramolecular interactions and crystallinity?
Answer:
- Hydrogen Bonding: The methylsulfonyl group acts as a hydrogen-bond acceptor, influencing crystal packing. Bromine’s electronegativity enhances halogen bonding, whereas fluorine (smaller size) may reduce lattice stability.
- Crystallinity: Bulky substituents like 4-bromophenyl reduce molecular symmetry, often leading to polymorphic forms. X-ray studies of analogs (e.g., 1-aroyl-4-(4-methoxyphenyl)piperazines) show that halogenated derivatives form denser lattices compared to methoxy-substituted counterparts .
- Thermal Analysis: DSC/TGA reveals melting points and decomposition profiles, correlating with substituent steric effects .
Advanced: How can conflicting biological data (e.g., cytotoxicity vs. low antimicrobial activity) be resolved?
Answer:
- Mechanistic Studies:
- Perform target-specific assays (e.g., kinase inhibition or topoisomerase assays) to identify primary modes of action.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities for proteins like EGFR or DNA gyrase.
- Metabolic Stability: Evaluate hepatic microsomal stability to rule out rapid degradation in antimicrobial assays.
- Structural-Activity Relationships (SAR): Compare with analogs (e.g., 4-chlorophenyl or methylsulfonyl derivatives) to isolate substituent effects. For example, bromine’s hydrophobicity may enhance membrane penetration in cancer cells but reduce aqueous solubility in bacterial media .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Convert to hydrochloride or mesylate salts to improve aqueous solubility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the acetyl moiety for controlled release.
- Nanoparticle Encapsulation: Use PEGylated liposomes or PLGA nanoparticles to enhance circulation time.
- LogP Adjustment: Introduce polar groups (e.g., hydroxyl) on the phenyl ring while maintaining bioactivity. Computational tools (e.g., SwissADME) predict optimal LogP values (~2–3) for blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
